3-Bromo-2-fluoroisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoroisonicotinaldehyde: is an organic compound with the molecular formula C6H3BrFNO It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 3 and 2 of the pyridine ring are replaced by bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoroisonicotinaldehyde typically involves the bromination and fluorination of isonicotinaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process generally includes:
Nitration: of m-fluorobenzotrifluoride.
Bromination: using sulfuric acid and dibromohydantoin.
Reduction: with acetic acid or ammonium chloride as a catalyst.
Deamination: in hypophosphorous acid.
Separation: and hydrolysis to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoroisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen exchange or substitution with other functional groups.
Common Reagents and Conditions:
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or other halogenating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: 3-Bromo-2-fluoroisonicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for constructing heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. For instance, in halogenation reactions, the compound may undergo alpha halogenation, where the bromine and fluorine atoms participate in the formation of reactive intermediates. These intermediates can further react to form various products, depending on the reaction conditions .
Comparison with Similar Compounds
- 2-Bromo-3-fluoroisonicotinaldehyde
- 3-Bromo-2-hydroxyisonicotinaldehyde
- 3-Bromo-2-chloroisonicotinaldehyde
Comparison: 3-Bromo-2-fluoroisonicotinaldehyde is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to its analogs, the fluorine atom enhances the compound’s stability and electron-withdrawing effects, making it a valuable intermediate in various synthetic applications .
Biological Activity
3-Bromo-2-fluoroisonicotinaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. While specific data on this compound is limited, its structural analogs and related compounds have been studied extensively. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
This compound belongs to the class of isonicotinyl aldehydes, characterized by the presence of a bromine atom and a fluorine atom substituent on the aromatic ring. The molecular formula is C7H4BrFNO with a molecular weight of approximately 218.06 g/mol. Its structure can influence its biological activity, particularly in interactions with biological targets.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, several related compounds have shown significant biological effects:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. For instance, isonicotinyl derivatives are often explored for their potential as antibacterial agents.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be relevant in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Potential : Certain isonicotinyl compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study on related isonicotinyl compounds indicated that they possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Activity :
- Anticancer Activity :
The mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : Many isonicotinyl compounds act as inhibitors of key enzymes involved in metabolic pathways or cellular signaling.
- Receptor Modulation : These compounds may interact with specific receptors, influencing cellular responses and gene expression.
- Oxidative Stress Modulation : Some studies suggest that these compounds can modulate oxidative stress levels within cells, contributing to their anti-inflammatory and anticancer effects.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Isonicotinic Acid Derivative A | Antibacterial | 15 | Cell wall synthesis inhibition |
Isonicotinic Acid Derivative B | Anti-inflammatory | 25 | Cytokine inhibition |
Isonicotinic Acid Derivative C | Anticancer | 30 | Apoptosis induction via caspase activation |
Properties
Molecular Formula |
C6H3BrFNO |
---|---|
Molecular Weight |
204.00 g/mol |
IUPAC Name |
3-bromo-2-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3BrFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H |
InChI Key |
BGHGWLSGUBXJMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.